![molecular formula C9H14O4 B6180095 (1R,7S,8R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 2648902-19-4](/img/no-structure.png)
(1R,7S,8R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,7S,8R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid involves the protection of a diol followed by a ring closure reaction to form the bicyclic structure. The carboxylic acid group is then introduced through oxidation of a methyl group. ", "Starting Materials": [ "2,3-dimethyl-1,4-benzenediol", "methyl acrylate", "sodium borohydride", "acetic acid", "chromic acid" ], "Reaction": [ "Protection of diol with methyl acrylate in the presence of sodium borohydride", "Ring closure reaction using acetic acid as a solvent to form the bicyclic structure", "Oxidation of one of the methyl groups using chromic acid to form the carboxylic acid group" ] } | |
CAS-Nummer |
2648902-19-4 |
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(1S,7R)-4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-3-5-6(4-13-9)7(5)8(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7? |
InChI-Schlüssel |
GANQJFGXPFUBNX-MEKDEQNOSA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@@H](C2C(=O)O)CO1)C |
Kanonische SMILES |
CC1(OCC2C(C2C(=O)O)CO1)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.